Fmoc-alpha-allyl-DL-glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

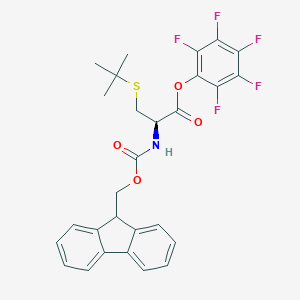

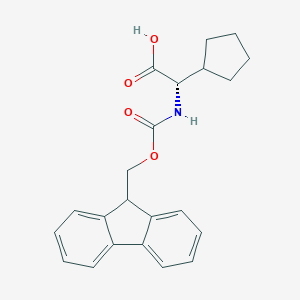

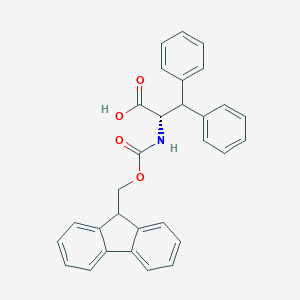

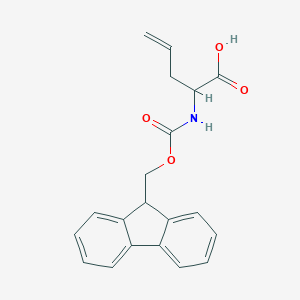

Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative . It is useful for proteomics studies and solid phase peptide synthesis techniques . Glycine is the simplest and least sterically hindered of the amino acids, which confers a high level of flexibility when incorporated into polypeptides .

Synthesis Analysis

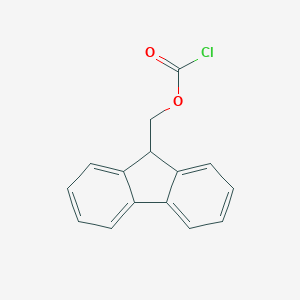

Fmoc-alpha-allyl-DL-glycine is used in proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

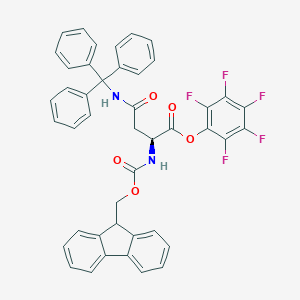

The Fmoc-alpha-allyl-DL-glycine molecule contains a total of 46 bond(s). There are 27 non-H bond(s), 15 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

Fmoc-alpha-allyl-DL-glycine is an Fmoc protected glycine derivative useful for proteomics studies and solid phase peptide synthesis techniques . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Physical And Chemical Properties Analysis

Fmoc-alpha-allyl-DL-glycine has a molecular weight of 337.37 and a molecular formula of C20H19NO4 . It appears as a white to off-white powder .Scientific Research Applications

Peptide Nucleic Acid (PNA) Oligomerization

Fmoc-alpha-allyl-DL-glycine has been used in the synthesis of peptide nucleic acid monomers possessing bis-N-Boc-protected nucleobase moieties, demonstrating its utility in Fmoc-mediated solid-phase peptide synthesis of mixed sequence PNA oligomers. This approach offers a viable alternative to commonly used Fmoc/Bhoc-protected PNA monomers, indicating its significance in genetic research and biotechnology (Wojciechowski & Hudson, 2008).

Antitumor Vaccine Development

The synthesis of biologically relevant glycosyl amino acids from corresponding O-allyl glycosides, involving a cross-metathesis reaction with Fmoc-alpha-allyl-DL-glycine, has been applied to the breast and prostate cancer antigen Globo-H. This methodology afforded a hexasaccharide glycosyl amino acid previously incorporated in a polyvalent antitumor vaccine, highlighting its role in cancer research and vaccine development (Biswas, Coltart, & Danishefsky, 2002).

Modification of Amino Acid Side Chains for Peptide Synthesis

The compound has facilitated the preparation of side chain length variants of glutamic acid via olefin cross metathesis, demonstrating its utility in directly using these products in Fmoc solid-phase peptide synthesis. This application underlines its importance in the synthesis of peptides with modified side chains, contributing to the field of synthetic and medicinal chemistry (Ryan, Zhang, & Kennan, 2005).

Biomaterials Development

Fmoc-alpha-allyl-DL-glycine has been involved in the development of novel biomaterials, such as peptide hydrogels, for potential applications in ophthalmology as implantable drug delivery systems. This highlights its utility in creating materials with good biocompatibility for medical applications (Liang et al., 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBLQCANYSFEBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398796 |

Source

|

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-alpha-allyl-DL-glycine | |

CAS RN |

221884-63-5 |

Source

|

| Record name | Fmoc-alpha-allyl-DL-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.